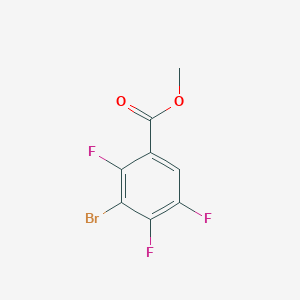

Methyl 3-bromo-2,4,5-trifluorobenzoate

Description

Methyl 3-bromo-2,4,5-trifluorobenzoate (CAS: 195532-60-6) is a fluorinated aromatic ester with a bromine substituent at position 3 and fluorine atoms at positions 2, 4, and 5 of the benzene ring. Its molecular formula is C₉H₅BrF₃O₂, and it is characterized by a methyl ester group at the carboxylic acid position. This compound is widely utilized in pharmaceutical and agrochemical synthesis due to its unique electronic and steric properties. The bromine atom serves as a reactive site for further functionalization, while the fluorine atoms enhance metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery .

Properties

IUPAC Name |

methyl 3-bromo-2,4,5-trifluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c1-14-8(13)3-2-4(10)7(12)5(9)6(3)11/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCUQFNDBXGXNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1F)Br)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-2,4,5-trifluorobenzoate can be synthesized through several methods. One common method involves the bromination of methyl 2,4,5-trifluorobenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the 3-position .

Industrial Production Methods

In an industrial setting, the production of methyl 3-bromo-2,4,5-trifluorobenzoate may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2,4,5-trifluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Major Products Formed

Nucleophilic Substitution: Substituted benzoates with various functional groups.

Reduction: Methyl 3-bromo-2,4,5-trifluorobenzyl alcohol.

Oxidation: Methyl 3-bromo-2,4,5-trifluorobenzoic acid.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

Methyl 3-bromo-2,4,5-trifluorobenzoate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure allows for modifications that lead to compounds with potential anti-inflammatory and anticancer properties. For example:

- BRAF Inhibitors : It is utilized in the synthesis of selective BRAF inhibitors for treating cancers associated with mutations in the BRAF gene .

Agrochemical Development

The compound is also integral in the development of agrochemicals, including herbicides and pesticides. Its fluorinated structure enhances biological activity and selectivity against pests while maintaining low toxicity to non-target species .

Material Science

In material science, methyl 3-bromo-2,4,5-trifluorobenzoate is used to create specialized materials such as fluorinated polymers and advanced coatings. These materials exhibit improved durability and resistance to environmental degradation, making them suitable for various industrial applications.

Biological Research

The compound has shown promise in biological research due to its ability to interact with enzymes and proteins:

- Enzyme Inhibition : Studies indicate that it can inhibit bacterial urease activity, which is critical for the survival of certain pathogens like Helicobacter pylori in the gastric environment .

- Protein-Ligand Interactions : Its stable complex formation with biological macromolecules makes it valuable for studying protein-ligand interactions essential for drug design.

Case Study 1: Synthesis of Anti-cancer Agents

Research has demonstrated that methyl 3-bromo-2,4,5-trifluorobenzoate can be transformed into complex molecules that exhibit potent anti-cancer activity. The synthetic route involves multiple steps of nucleophilic substitution reactions leading to higher yields of desired products compared to traditional methods .

Case Study 2: Development of Selective Herbicides

In agrochemical research, this compound has been tested for its efficacy as a herbicide. Field trials indicate that formulations containing methyl 3-bromo-2,4,5-trifluorobenzoate outperform conventional herbicides in terms of selectivity and environmental safety .

Mechanism of Action

The mechanism of action of methyl 3-bromo-2,4,5-trifluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on structural similarities, including halogenation patterns, ester groups, and substituent effects:

Methyl 3-methoxy-2,4,5-trifluorobenzoate (CAS: 136897-64-8)

- Molecular Formula : C₉H₇F₃O₃

- Key Differences : Replaces the bromine at position 3 with a methoxy (-OCH₃) group.

- Properties :

- The methoxy group is electron-donating, reducing electrophilicity compared to the brominated analog.

- Less reactive in nucleophilic aromatic substitution (NAS) due to the absence of a leaving group.

- Higher solubility in polar solvents due to the oxygen atom’s polarity.

- Applications : Primarily used in materials science for synthesizing fluorinated polymers .

Ethyl 3-methyl-2,4,5-trifluorobenzoate (CAS: 174637-91-3)

- Molecular Formula : C₁₀H₉F₃O₂

- Key Differences :

- Contains a methyl group at position 3 instead of bromine.

- Ethyl ester group replaces the methyl ester.

- Properties :

- The methyl substituent introduces steric hindrance but lacks bromine’s leaving-group capability.

- Ethyl ester increases lipophilicity, enhancing membrane permeability in biological systems.

- Applications : Explored as a building block for antifungal agents .

Methyl 2-bromo-5-(trifluoromethoxy)benzoate (CAS: 1150114-81-0)

- Molecular Formula : C₉H₅BrF₃O₃

- Key Differences : Bromine at position 2 and a trifluoromethoxy (-OCF₃) group at position 5.

- Properties :

- The electron-withdrawing -OCF₃ group activates the ring for electrophilic substitution.

- Bromine at position 2 directs reactivity ortho/para, contrasting with the meta-directing bromine in the target compound.

- Applications : Used in synthesizing herbicides due to its stability under UV light .

Physicochemical Properties and Reactivity

| Compound | Molecular Weight | Melting Point (°C) | Solubility (Polar Solvents) | Reactivity in NAS |

|---|---|---|---|---|

| Methyl 3-bromo-2,4,5-trifluorobenzoate | 292.04 | 68–72 (estimated) | Moderate (DCM, THF) | High (Br as LG) |

| Methyl 3-methoxy-2,4,5-trifluorobenzoate | 220.15 | 45–48 | High (MeOH, EtOH) | Low |

| Ethyl 3-methyl-2,4,5-trifluorobenzoate | 218.17 | <25 (liquid) | Low (Hexane, EtOAc) | Moderate |

Notes:

- NAS : Nucleophilic Aromatic Substitution; LG : Leaving Group.

- Bromine’s electronegativity and size enhance polarization, making the target compound more reactive than its methyl or methoxy analogs .

Biological Activity

Methyl 3-bromo-2,4,5-trifluorobenzoate is a halogenated benzoate compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in drug development.

Chemical Structure and Properties

Methyl 3-bromo-2,4,5-trifluorobenzoate features a benzene ring substituted with bromine and trifluoromethyl groups. The molecular formula is C8H4BrF3O2, and it has a molecular weight of approximately 305.02 g/mol. The presence of multiple halogen atoms significantly influences the compound's chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of methyl 3-bromo-2,4,5-trifluorobenzoate is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies indicate that it can inhibit bacterial urease activity, which is crucial for the survival of Helicobacter pylori in the gastric environment .

- Receptor Modulation : Methyl 3-bromo-2,4,5-trifluorobenzoate may also act on various receptors, potentially modulating signal transduction pathways that are vital for cellular responses.

Research Findings

Several studies have investigated the biological activity of methyl 3-bromo-2,4,5-trifluorobenzoate:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against specific strains of bacteria. For example, it has been tested against Helicobacter pylori and demonstrated significant reductions in bacterial load in infected mice models .

- Pharmacological Applications : The compound's structure suggests potential applications in drug discovery, particularly for developing new pharmaceuticals targeting infectious diseases or cancer. Its unique halogenated structure can enhance binding affinity and selectivity for biological targets .

- Toxicological Studies : Preliminary toxicological assessments indicate that methyl 3-bromo-2,4,5-trifluorobenzoate may exhibit selective toxicity towards certain cell lines while showing lower toxicity to normal cells. This selectivity is crucial for developing safer therapeutic agents .

Case Study 1: Antibacterial Efficacy

In a controlled study involving Swiss mice infected with Helicobacter pylori:

- Dosage : Mice were treated with varying doses of methyl 3-bromo-2,4,5-trifluorobenzoate.

- Results : A significant reduction in bacterial colonization was observed within 24 hours post-treatment. Follow-up assessments indicated sustained clearance over several weeks .

Case Study 2: Enzyme Inhibition

A study focused on the inhibition of urease activity:

- Methodology : The enzyme was isolated from H. pylori cultures and incubated with varying concentrations of the compound.

- Findings : A dose-dependent inhibition was noted, suggesting that the compound could serve as a lead for developing urease inhibitors .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 3-bromo-2,4-dichlorobenzoate | Contains bromine and chlorine | Moderate antibacterial activity |

| Methyl 3-bromo-4-fluorobenzoate | Contains bromine and fluorine | High potential as an anticancer agent |

| Methyl 3-bromo-2-chloro-5-fluorobenzoate | Contains multiple halogens | Investigated for enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.